molecular formula C23H25NO3S B11486004 1-Adamantylmethyl 4-[(2-thienylcarbonyl)amino]benzoate

1-Adamantylmethyl 4-[(2-thienylcarbonyl)amino]benzoate

Cat. No.: B11486004
M. Wt: 395.5 g/mol
InChI Key: QVWRSBCJFSOWNP-UHFFFAOYSA-N
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Description

(ADAMANTAN-1-YL)METHYL 4-(THIOPHENE-2-AMIDO)BENZOATE is a complex organic compound that combines the unique structural features of adamantane, thiophene, and benzoate Adamantane is known for its diamond-like structure, providing rigidity and stability, while thiophene is a sulfur-containing heterocycle known for its electronic properties The benzoate group adds aromaticity and potential for further functionalization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (ADAMANTAN-1-YL)METHYL 4-(THIOPHENE-2-AMIDO)BENZOATE typically involves multi-step organic synthesis. One common route starts with the functionalization of adamantane to introduce a methyl group. This is followed by the formation of the thiophene-2-amido group through amide bond formation. The final step involves esterification with 4-carboxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(ADAMANTAN-1-YL)METHYL 4-(THIOPHENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the amide group would yield the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as antiviral or anticancer activities.

    Industry: Used in the development of advanced materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (ADAMANTAN-1-YL)METHYL 4-(THIOPHENE-2-AMIDO)BENZOATE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety could provide stability and enhance binding affinity, while the thiophene and benzoate groups could interact with specific sites on the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Known for their stability and use in pharmaceuticals.

    Thiophene derivatives: Widely used in organic electronics and materials science.

    Benzoate derivatives: Common in various chemical and pharmaceutical applications.

Uniqueness

(ADAMANTAN-1-YL)METHYL 4-(THIOPHENE-2-AMIDO)BENZOATE is unique due to the combination of these three distinct moieties, providing a balance of stability, electronic properties, and potential for functionalization. This makes it a versatile compound with applications across multiple fields.

Properties

Molecular Formula

C23H25NO3S

Molecular Weight

395.5 g/mol

IUPAC Name

1-adamantylmethyl 4-(thiophene-2-carbonylamino)benzoate

InChI

InChI=1S/C23H25NO3S/c25-21(20-2-1-7-28-20)24-19-5-3-18(4-6-19)22(26)27-14-23-11-15-8-16(12-23)10-17(9-15)13-23/h1-7,15-17H,8-14H2,(H,24,25)

InChI Key

QVWRSBCJFSOWNP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CS5

Origin of Product

United States

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